The compound can be synthesized using various methods, often involving bromination of pyrimidine derivatives. It falls under the category of phosphorylated heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The compound is classified as a halogenated pyrimidine and is identified by its CAS number 2613382-99-1.
The synthesis of 5-bromo-2-(dimethylphosphoryl)pyrimidine typically involves a straightforward bromination process. One efficient method utilizes sodium monobromoisocyanurate (SMBI) for selective bromination at the C-5 position of pyrimidine derivatives.
This method is advantageous for large-scale production due to its simplicity and cost-effectiveness, making it suitable for pharmaceutical applications .
The molecular structure of 5-bromo-2-(dimethylphosphoryl)pyrimidine consists of a six-membered pyrimidine ring with two nitrogen atoms, one bromine substituent, and one dimethylphosphoryl group.
The presence of these functional groups contributes to its chemical reactivity and biological activity.
5-Bromo-2-(dimethylphosphoryl)pyrimidine participates in several types of chemical reactions:
The mechanism of action for 5-bromo-2-(dimethylphosphoryl)pyrimidine involves its interaction with specific biological targets such as enzymes or receptors. The dimethylphosphoryl group enhances its reactivity:
The physical properties of 5-bromo-2-(dimethylphosphoryl)pyrimidine include:
Chemical properties include:
Property | Value |
---|---|
CAS Number | 2613382-99-1 |
Molecular Formula | CHBrNOP |
Molecular Weight | 235 g/mol |
Purity | >95% |
5-Bromo-2-(dimethylphosphoryl)pyrimidine has several applications in scientific research:
This compound's unique structural features make it valuable in various fields, including medicinal chemistry and agricultural chemistry, where it can serve as a precursor for more complex compounds.
The molecular architecture of 5-bromo-2-(dimethylphosphoryl)pyrimidine features a pyrimidine ring as its core heterocyclic system, classified under six-membered diazines containing two nitrogen atoms at the 1- and 3-positions [6]. This ring structure exhibits aromatic character due to its 6π-electron system, fulfilling Hückel's rule. The compound's key functional groups include:
The phosphoryl group adopts a tetrahedral geometry around phosphorus, with bond angles approximating 109.5°. X-ray crystallography of analogous phosphorylpyrimidines reveals that the P=O bond typically lies perpendicular to the pyrimidine plane, minimizing steric interactions. This orientation facilitates resonance effects that delocalize the ring's π-electrons toward the phosphoryl oxygen, creating a pronounced electron deficiency at C4 and C6. Bromine's size (van der Waals radius: 1.85 Å) introduces steric constraints at C5, while its polarizability enhances reactivity in oxidative addition processes [1] [6].
Table 1: Key Structural Features of 5-Bromo-2-(dimethylphosphoryl)pyrimidine
Structural Element | Chemical Notation | Electronic Effect | Stereochemical Properties |
---|---|---|---|
Pyrimidine Ring | C₄H₂BrN₂OP | Aromatic system with π-electron deficiency | Planar conformation; bond angles ~120° |
Dimethylphosphoryl Group | −P(=O)(CH₃)₂ | Strong σ/π-withdrawing (−M, −I effects) | Tetrahedral P geometry; P=O bond length ~1.48 Å |
Bromine Substituent | −Br | Weak σ-donor (+M), strong σ-withdrawer (−I) | C-Br bond length ~1.90 Å; sterically accessible |
Nuclear magnetic resonance (NMR) spectroscopy highlights these electronic effects: the C5 proton (when bromine is replaced) appears downfield (δ > 9.0 ppm in analogous compounds) due to deshielding by both the phosphoryl group and nitrogen atoms. The phosphoryl group's influence extends to the entire ring system, lowering the LUMO energy and making the compound particularly electrophilic at C4 and C6. This electron deficiency is quantitatively demonstrated by computational studies showing a LUMO map with large lobes at these positions, facilitating nucleophilic attack [6] [9].
The synthesis of phosphorylated pyrimidines emerged in the late 20th century as organophosphorus chemistry converged with heterocyclic synthesis. Early routes to 5-bromo-2-(dimethylphosphoryl)pyrimidine relied on classical nucleophilic displacement, where 2,5-dibromopyrimidine underwent halogen exchange using dimethylphosphine oxide anions. These methods suffered from poor regioselectivity and moderate yields (typically 40–60%) due to competing side reactions at C4 [4]. A significant advancement came with the development of Pd-catalyzed P-C bond formation in the 1990s, inspired by breakthroughs in cross-coupling chemistry. This allowed direct phosphorylation of 5-bromo-2-iodopyrimidine precursors using catalysts like Pd(PPh₃)₄ and dimethylphosphine oxide, achieving yields >80% with excellent regiocontrol [4].
The compound's structural evolution parallels broader trends in heterocyclic chemistry:
Table 2: Historical Evolution of Key Pyrimidine Intermediates
Time Period | Representative Compounds | Synthetic Limitations | Key Innovations |
---|---|---|---|
1960s–1980s | 5-Bromo-2-pyrimidinone (CID 101494) [2] | Low regiocontrol in phosphorylation | Halogen-metal exchange protocols |
1990s–2000s | 5-Bromo-2-(methylthio)pyrimidine (CAS 14001-67-3) [5] | Moderate yields in S→P functionalization | Pd-catalyzed P-C coupling; phase-transfer catalysis |
2010s–Present | 5-Bromo-2-(dimethylphosphoryl)pyrimidine (CID 155943948) [1] | Sensitivity to hydrolysis at P=O | Sequential cross-coupling; LUMO-guided regioselectivity |
The compound's current accessibility benefits from modern LUMO-guided synthetic strategies, where computational analysis predicts reactivity patterns in polyhalogenated precursors. For example, quantum mechanical calculations of LUMO lobes and C-Br/C-Cl bond vibrational frequencies (e.g., C-Br stretch at 1165 cm⁻¹ vs. C-Cl at 1191 cm⁻¹) enable precise sequencing of cross-coupling reactions on substrates like 5-bromo-2,4-dichloropyrimidine [9]. This evolution underscores how 5-bromo-2-(dimethylphosphoryl)pyrimidine transitioned from a chemical curiosity to a strategic building block in pharmaceutical synthesis.
Phosphoryl Group Electronic Effects
The dimethylphosphoryl moiety (−P(=O)CH₃)₂) exerts profound electron-withdrawing effects via both inductive (−I) and resonance (−M) mechanisms. Computational analyses indicate it reduces electron density at C4/C6 by 0.15–0.25 e⁻ compared to unsubstituted pyrimidine, quantified through electrostatic potential maps [6]. This polarization:
Bromine as a Transformable Handle
The C5 bromine serves multiple roles:
Table 3: Characteristic Reaction Pathways Enabled by Substituent Synergy
Reaction Type | Conditions | Regioselectivity | Application Example |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | C5-Br selective | Biaryl synthesis for kinase inhibitors [9] |
Nucleophilic Aromatic Substitution | Amines, 60–100°C | C4 > C6 (phosphoryl-directed) | Aminopyrimidine precursors to antitumor agents [6] |
Directed Ortho Metalation (DoM) | nBuLi, −78°C; Electrophile | C4 lithiation | Carboxylates, aldehydes via formylation [8] |
Reductive Dehalogenation | H₂, Pd/C, EtOH | Br removal | Access to 2-phosphorylpyrimidine scaffolds [10] |
Reaction Pathway Case Study
A illustrative sequence involves sequential cross-coupling [9]:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5